N-(2,3-dimethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Description
N-(2,3-dimethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative characterized by:
- A pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2.
- A sulfanyl (thioether) linkage at position 4 of the pyrazolo-pyrazine ring.
- An acetamide side chain connected to a 2,3-dimethylphenyl group.
Its synthesis likely involves S-alkylation or nucleophilic substitution reactions, as seen in analogous compounds (e.g., ) .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-7-6-10-18(16(15)2)24-21(27)14-28-22-20-13-19(17-8-4-3-5-9-17)25-26(20)12-11-23-22/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOBRRQVAMYWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a dimethylphenyl group and a pyrazolo[1,5-a]pyrazine moiety, suggests a diverse range of biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The molecular formula of this compound is . The compound features:
- A dimethylphenyl group that may influence its lipophilicity and interaction with biological membranes.
- A pyrazolo[1,5-a]pyrazine structure that has been associated with various pharmacological properties.
Biological Activities
Recent studies have highlighted several biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. The following sections summarize key findings related to the biological activity of this compound.
Antitumor Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine nucleus exhibit significant antitumor effects. For instance:
- In vitro studies demonstrated that similar pyrazole derivatives inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound can be inferred from studies on related pyrazole derivatives:
- Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound is supported by:
- Reports indicating that similar compounds exhibit activity against various bacterial strains. The presence of the sulfanyl group may enhance its interaction with microbial targets .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and tumor progression.
- Receptor Modulation : Interaction with specific receptors could modulate cellular signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies have documented the effects of pyrazole derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Reported anti-inflammatory activity in an animal model of arthritis with reduced paw swelling and inflammatory markers. |
| Study 3 | Showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. |
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The pyrazolo[1,5-a]pyrazine core distinguishes this compound from analogs with pyrimidine, thienopyrimidine, or triazolopyrimidine cores:
Substituent Effects on Acetamide Side Chains
Variations in the acetamide’s aryl group and substituents influence physicochemical properties and bioactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
